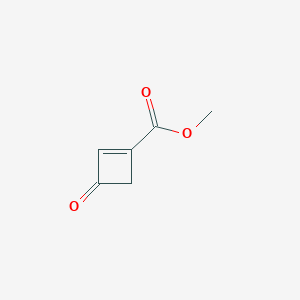
Methyl 3-oxocyclobut-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxocyclobut-1-ene-1-carboxylate is an organic compound with the molecular formula C6H6O3 and a molecular weight of 126.1
Preparation Methods
The synthesis of Methyl 3-oxocyclobut-1-ene-1-carboxylate can be achieved through several methods. One common approach involves the oxidative esterification of ethylene glycol in methanol using Au/ZnO catalysts . This method is effective and promising, with the development of efficient catalysts being crucial for the process. The Au/ZnO-DP catalyst, in particular, has shown superior performance, achieving a high conversion rate and selectivity .
Chemical Reactions Analysis
Methyl 3-oxocyclobut-1-ene-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling is one notable reaction, which is widely applied in carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for various applications. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-oxocyclobut-1-ene-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. . The compound’s unique structure makes it valuable for studying various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 3-oxocyclobut-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to participate in various biochemical reactions due to its reactive functional groups. Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Methyl 3-oxocyclobut-1-ene-1-carboxylate can be compared with similar compounds such as Methyl cyclobut-1-ene-1-carboxylate . While both compounds share a similar core structure, this compound has an additional oxo group, which imparts different chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where its distinct reactivity is advantageous.
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes. Continued research into its properties and applications will further enhance our understanding and utilization of this compound.
Properties
Molecular Formula |
C6H6O3 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
methyl 3-oxocyclobutene-1-carboxylate |
InChI |
InChI=1S/C6H6O3/c1-9-6(8)4-2-5(7)3-4/h2H,3H2,1H3 |
InChI Key |
BDUZBGDDQIZZIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















